Cas no 36874-53-0 (1-(1,3-benzothiazol-2-yl)propan-2-one)
36874-53-0 structure
Product Name:1-(1,3-benzothiazol-2-yl)propan-2-one
Numero CAS:36874-53-0
MF:C10H9NOS
MW:191.249561071396
MDL:MFCD00160102
CID:312117
PubChem ID:320294
Update Time:2025-05-20
1-(1,3-benzothiazol-2-yl)propan-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propanone,1-(2-benzothiazolyl)-
- 1-(1,3-benzothiazol-2-yl)propan-2-one
- 1-(1,3-benzothiazol-2-yl)acetone
- 1,3-benzothiazol-2-ylacetone
- 1-benzothiazol-2-yl-propan-2-one
- 2-acetonylbenzothiazole
- AC1L81WX
- Benzothiazol-2-yl-aceton
- benzothiazol-2-yl-acetone
- NSC267240
- SureCN1398257
- QFILRFCCYHXDNW-UHFFFAOYSA-N
- EN300-95425
- 1-(1,3-benzo-thiazol-2-yl)acetone
- SCHEMBL1398257
- 2-Propanone,1-(2-benzothiazolyl)-(9CI)
- Z361879158
- 36874-53-0
- AKOS009264206
- NSC-267240
- DTXSID10313193
-
- MDL: MFCD00160102
- Inchi: 1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3
- Chiave InChI: QFILRFCCYHXDNW-UHFFFAOYSA-N
- Sorrisi: S1C2C=CC=CC=2N=C1CC(C)=O
Proprietà calcolate
- Massa esatta: 191.04057
- Massa monoisotopica: 191.04
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 207
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 58.2Ų
Proprietà sperimentali
- Densità: 1.252
- Punto di ebollizione: 311.9°Cat760mmHg
- Punto di infiammabilità: 142.4°C
- Indice di rifrazione: 1.636
- PSA: 29.96
- LogP: 2.42780
1-(1,3-benzothiazol-2-yl)propan-2-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B411923-10mg |
1-(1,3-benzothiazol-2-yl)propan-2-one |
36874-53-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B411923-50mg |
1-(1,3-benzothiazol-2-yl)propan-2-one |
36874-53-0 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B411923-100mg |
1-(1,3-benzothiazol-2-yl)propan-2-one |
36874-53-0 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-95425-0.05g |
1-(1,3-benzothiazol-2-yl)propan-2-one |
36874-53-0 | 95.0% | 0.05g |
$155.0 | 2025-03-21 | |
| Enamine | EN300-95425-0.1g |
1-(1,3-benzothiazol-2-yl)propan-2-one |
36874-53-0 | 95.0% | 0.1g |
$232.0 | 2025-03-21 | |
| Enamine | EN300-95425-0.25g |
1-(1,3-benzothiazol-2-yl)propan-2-one |
36874-53-0 | 95.0% | 0.25g |
$331.0 | 2025-03-21 | |
| Enamine | EN300-95425-0.5g |
1-(1,3-benzothiazol-2-yl)propan-2-one |
36874-53-0 | 95.0% | 0.5g |
$524.0 | 2025-03-21 | |
| Enamine | EN300-95425-1.0g |
1-(1,3-benzothiazol-2-yl)propan-2-one |
36874-53-0 | 95.0% | 1.0g |
$671.0 | 2025-03-21 | |
| Enamine | EN300-95425-2.5g |
1-(1,3-benzothiazol-2-yl)propan-2-one |
36874-53-0 | 95.0% | 2.5g |
$1315.0 | 2025-03-21 | |
| Enamine | EN300-95425-5.0g |
1-(1,3-benzothiazol-2-yl)propan-2-one |
36874-53-0 | 95.0% | 5.0g |
$1945.0 | 2025-03-21 |
1-(1,3-benzothiazol-2-yl)propan-2-one Letteratura correlata
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
36874-53-0 (1-(1,3-benzothiazol-2-yl)propan-2-one) Prodotti correlati
- 17229-76-4(2-Propylbenzo[d]thiazole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti